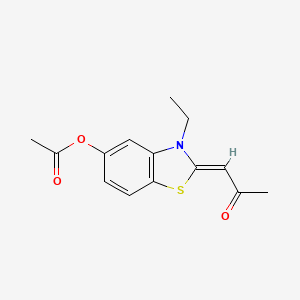
ProINDY
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ProINDY is a member of the class of benzothiazoles . It is a prodrug of INDY and has a role as an antineoplastic agent and a prodrug . It is a member of benzothiazoles, an enone, and an acetate ester .
Molecular Structure Analysis
The molecular formula of ProINDY is C14H15NO3S . The InChI representation is InChI=1S/C14H15NO3S/c1-4-15-12-8-11 (18-10 (3)17)5-6-13 (12)19-14 (15)7-9 (2)16/h5-8H,4H2,1-3H3/b14-7- . The Canonical SMILES representation is CCN1C2=C (C=CC (=C2)OC (=O)C)SC1=CC (=O)C .
Physical And Chemical Properties Analysis
ProINDY has a molecular weight of 277.34 g/mol . It has a topological polar surface area of 71.9 Ų . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has 4 rotatable bond counts .
Wissenschaftliche Forschungsanwendungen
1. Down Syndrome Research
ProINDY is a potent DYRK inhibitor that activates NFAT for the study of Down syndrome . This application is particularly important because it provides a potential therapeutic approach for treating Down syndrome.
2. Cell Membrane Permeability Enhancement
ProINDY is the prodrug of INDY and is expected to make the molecule more lipophilic and enhance its cell membrane permeability . This property is crucial in drug delivery systems where the drug needs to cross the cell membrane to reach its target.
3. Developmental Biology
ProINDY effectively recovered Xenopus embryos from head malformation induced by Dyrk1A overexpression, resulting in normally developed embryos . This demonstrates the utility of ProINDY in vivo and its potential application in developmental biology.
4. Kinase Inhibition
ProINDY is known to inhibit DYRK (Dual-specificity tyrosine-regulated kinase) . This makes it a valuable tool in studying the role of kinases in various cellular processes and diseases.
5. Drug Delivery Systems
The lipophilic nature of ProINDY, which enhances its cell membrane permeability, can be utilized in drug delivery systems . This can improve the effectiveness of drugs by ensuring they reach their intended targets within the body.
Eigenschaften
IUPAC Name |
[(2Z)-3-ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-4-15-12-8-11(18-10(3)17)5-6-13(12)19-14(15)7-9(2)16/h5-8H,4H2,1-3H3/b14-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEOCVDWLAYGRX-AUWJEWJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC(=O)C)SC1=CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)OC(=O)C)S/C1=C\C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ProINDY | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

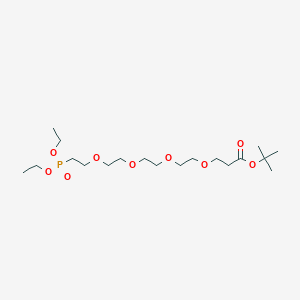
![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)
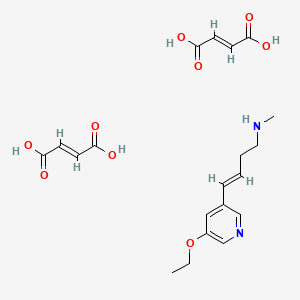
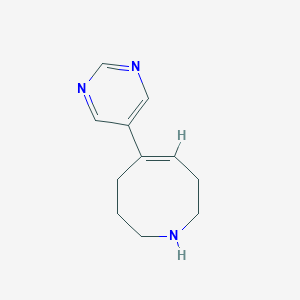
![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)
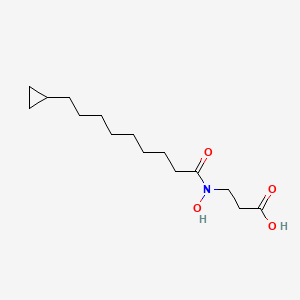
![(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone](/img/structure/B611244.png)
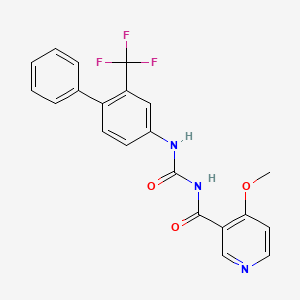
![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)
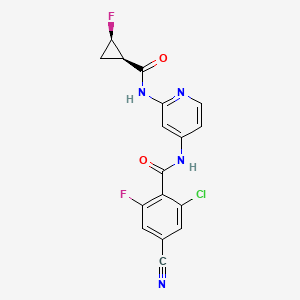
![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)
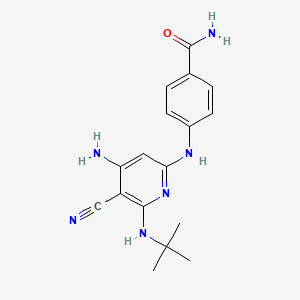
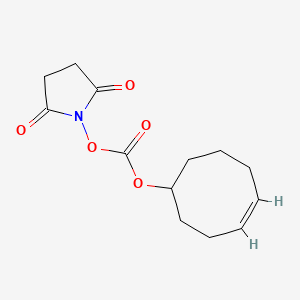
![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)